N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide
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Overview
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is a synthetic organic compound that features a pyrrolidinone core substituted with a fluorophenyl group and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.
Attachment of the Butanamide Side Chain: The final step involves the acylation of the pyrrolidinone intermediate with a butanoyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpyrrolidinone Derivatives: These compounds share the pyrrolidinone core but differ in the substituents attached to the ring.
Fluorobenzene Derivatives: Compounds with a fluorobenzene moiety, which may have different functional groups attached to the benzene ring.
Butanamide Derivatives: These compounds have a butanamide side chain but may differ in the core structure or other substituents.
Uniqueness
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is unique due to its specific combination of a fluorophenyl group, a pyrrolidinone core, and a butanamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11(2)7-15(20)18-9-12-8-16(21)19(10-12)14-5-3-13(17)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIIHCCMNFIWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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